molecular formula C6H7ClNNaO3S B1591345 Chloramine-b hydrate CAS No. 304655-80-9

Chloramine-b hydrate

Cat. No. B1591345
CAS RN: 304655-80-9
M. Wt: 231.63 g/mol
InChI Key: YVICIJMKLANTNN-UHFFFAOYSA-N
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Description

Chloramine-B hydrate is a white powder with a molecular weight of 213.62 (anhydrous basis) and a molecular formula of C6H5SO2N (Cl)Na · xH2O . It is sold under the brand Sigma-Aldrich .


Molecular Structure Analysis

The linear formula of Chloramine-B hydrate is C6H5SO2N (Cl)Na · xH2O . The infrared spectrum of the compound conforms to its structure .


Physical And Chemical Properties Analysis

Chloramine-B hydrate appears as a white powder . It has a solubility of 10% in H2O, forming a slightly hazy, very faint yellow solution . The compound has a molecular weight of 213.62 (anhydrous basis) and a molecular formula of C6H5SO2N (Cl)Na · xH2O .

Scientific Research Applications

Potentiometric Studies in Oxidation-Reduction Reactions

  • Chloramine-B has been utilized as an oxidizing agent in potentiometric methods to determine various substances like potassium ferrocyanide, hydroquinone, and others. This application showcases its effectiveness in analytical chemistry for precise measurements (B. Singh & Gurdas Singh, 1954).

Analytical Applications in Oxidation-Reduction Reactions

  • In hydrochloric acid medium, Chloramine-B has been used for volumetric estimations of substances like potassium iodide and arsenious oxide. This further underscores its versatility as an oxidizing agent in different mediums (B. Singh & K. C. Sood, 1954).

Stability in Water

  • The stability of Chloramine-B and its related compounds in water has been a subject of study, essential for understanding its behavior in various environmental and experimental contexts. This includes the investigation of factors like pH, temperature, and presence of other compounds affecting its stability (Shengcun Ma, Xiaoqi Guo, & Baiyang Chen, 2016).

Analytical Applications in Estimation of Amino Acids and Other Compounds

Use in Aquaculture

Development of Certified Reference Material

Safety And Hazards

While specific safety and hazard information for Chloramine-B hydrate was not found in the search results, general safety measures for handling chemicals should always be followed. This includes avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

sodium;benzenesulfonyl(chloro)azanide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClNO2S.Na.H2O/c7-8-11(9,10)6-4-2-1-3-5-6;;/h1-5H;;1H2/q-1;+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVICIJMKLANTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClNNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloramine-b hydrate

CAS RN

304655-80-9
Record name Benzenesulfonamide, N-chloro-, sodium salt, hydrate (1:1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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